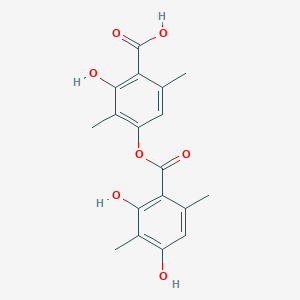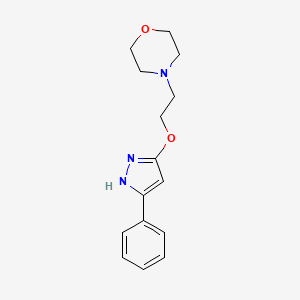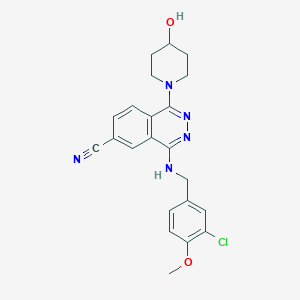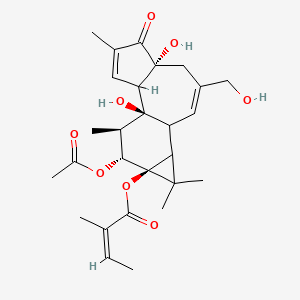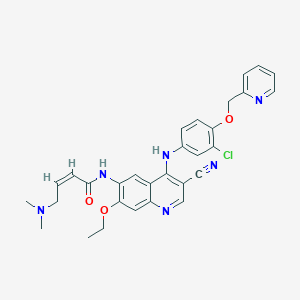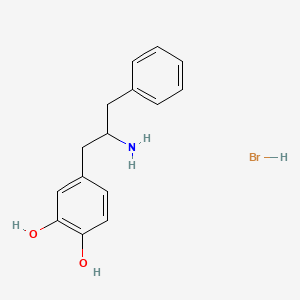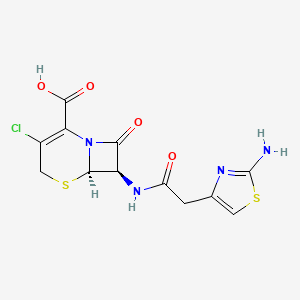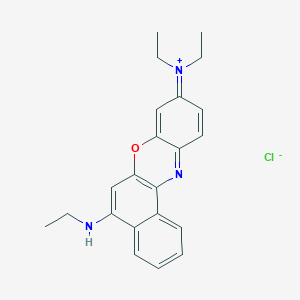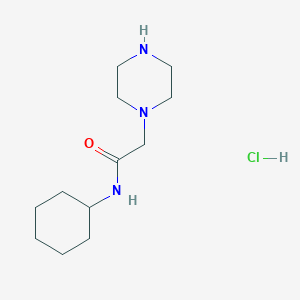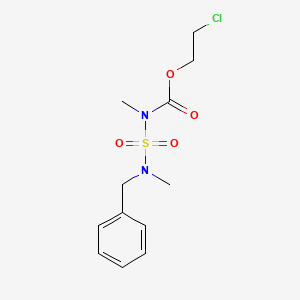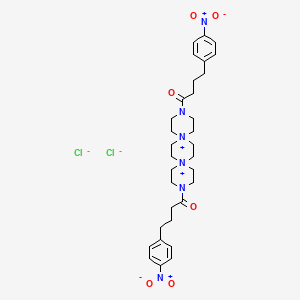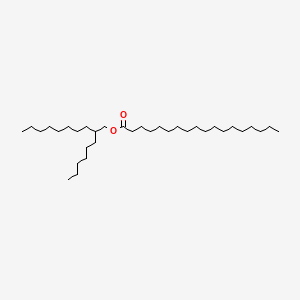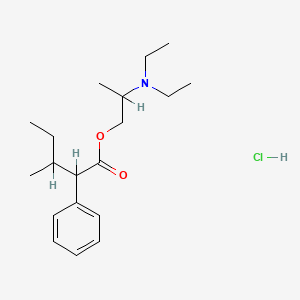
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “C 4150” refers to AISI 4150 alloy steel, a high-strength, low-alloy steel known for its excellent hardenability, good toughness, and high tensile strength. It is commonly used in applications that require high strength and wear resistance, such as gears, shafts, bearings, and other components subjected to high stress levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AISI 4150 alloy steel is typically produced through a combination of alloying and heat treatment processes. The primary elements in its composition include iron, carbon, chromium, manganese, molybdenum, silicon, phosphorus, and sulfur . The steel is melted in an electric arc furnace, followed by refining in a ladle furnace to achieve the desired chemical composition. The molten steel is then cast into billets or ingots, which are subsequently hot-rolled into the final product forms.
Industrial Production Methods
Industrial production of AISI 4150 alloy steel involves several key steps:
Melting: The raw materials are melted in an electric arc furnace.
Refining: The molten steel is refined in a ladle furnace to remove impurities and adjust the chemical composition.
Casting: The refined steel is cast into billets or ingots.
Hot Rolling: The billets or ingots are hot-rolled into the desired shapes and sizes.
Heat Treatment: The final products undergo heat treatment processes such as annealing, normalizing, and tempering to achieve the required mechanical properties.
Analyse Des Réactions Chimiques
Types of Reactions
AISI 4150 alloy steel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steel’s properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: The steel can undergo oxidation reactions when exposed to high temperatures and oxygen-rich environments. This process forms an oxide layer on the surface, which can affect the steel’s mechanical properties.
Reduction: Reduction reactions are used to remove oxides and other impurities from the steel during refining processes. Common reducing agents include carbon and hydrogen.
Substitution: Substitution reactions involve replacing one element in the steel’s composition with another to achieve specific properties.
Major Products Formed
The major products formed from these reactions include various oxides, carbides, and nitrides, which contribute to the steel’s overall strength, hardness, and wear resistance .
Applications De Recherche Scientifique
AISI 4150 alloy steel has a wide range of scientific research applications, including:
Chemistry: Used in the development of high-strength materials and components for chemical processing equipment.
Biology: Utilized in the fabrication of medical instruments and devices that require high strength and durability.
Medicine: Employed in the production of surgical tools and implants due to its biocompatibility and mechanical properties.
Industry: Widely used in the automotive, aerospace, and machinery industries for manufacturing gears, shafts, axles, and other high-stress components
Mécanisme D'action
The mechanism by which AISI 4150 alloy steel exerts its effects is primarily through its unique combination of alloying elements. The presence of carbon, chromium, manganese, and molybdenum enhances the steel’s hardenability, toughness, and tensile strength. These elements form various carbides and nitrides, which contribute to the steel’s overall mechanical properties. The molecular targets and pathways involved include the formation of a martensitic microstructure during heat treatment, which provides the steel with its high strength and hardness .
Comparaison Avec Des Composés Similaires
AISI 4150 alloy steel can be compared with other similar low-alloy steels, such as AISI 4140 and AISI 4340. While all three steels share similar alloying elements, AISI 4150 has a higher carbon content, which provides it with greater hardness and wear resistance. AISI 4140, on the other hand, has slightly lower carbon content, making it more ductile and easier to machine. AISI 4340 contains additional nickel, which enhances its toughness and impact resistance .
List of Similar Compounds
- AISI 4140
- AISI 4340
- AISI 4130
- AISI 8620
Propriétés
Numéro CAS |
12741-70-7 |
|---|---|
Formule moléculaire |
C19H32ClNO2 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-15(4)18(17-12-10-9-11-13-17)19(21)22-14-16(5)20(7-2)8-3;/h9-13,15-16,18H,6-8,14H2,1-5H3;1H |
Clé InChI |
LFNQBJPFKGPAPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)N(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


